ISOCOLUMBIN

Overview

Description

Isocolumbin is a diterpenoid compound isolated from the roots of the Colombo plant (Jateorhiza palmata). It has the molecular formula C20H22O6 and a molar mass of 358.39 g/mol . This compound is known for its white needle-like crystalline appearance and is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . This compound has been studied for its various biological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocolumbin can be synthesized through the reaction of diiodopropane with metallic mercury . This method involves complex reaction conditions that need to be carefully controlled to ensure the successful formation of the compound. The reaction typically requires an inert atmosphere and specific temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it is generally derived from natural sources such as the Colombo root. The extraction process involves isolating the compound from the plant material using organic solvents like methanol or ethanol . The crude extract is then purified through various chromatographic techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Isocolumbin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Properties

Isocolumbin exhibits a range of pharmacological activities, making it a subject of interest for researchers. Key properties include:

- Antiviral Activity : this compound has demonstrated significant binding efficacy against SARS-CoV-2 targets, including the virus's main protease and surface glycoprotein. Studies indicate that it possesses an IC50 value of less than 1 μM against these targets, suggesting its potential as an antiviral agent in the treatment of COVID-19 .

- Antimicrobial Effects : The compound has shown antibacterial and antifungal properties, inhibiting the growth of various pathogens. Research indicates that this compound effectively inhibits clinical isolates of bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Neuroprotective Effects : In studies focusing on cerebral malaria, this compound has been identified as a potential blocker of the EphA2 receptor, which plays a role in endothelial cell apoptosis. This suggests its utility in addressing neurodegenerative conditions .

Molecular Docking Studies

Molecular docking studies reveal that this compound binds effectively to several key proteins involved in viral replication and cellular interactions:

| Target Protein | Binding Affinity (kcal/mol) | IC50 (μM) |

|---|---|---|

| SARS-CoV-2 Main Protease (6Y84) | -9.0 | < 1 |

| SARS-CoV-2 Surface Glycoprotein (6VSB) | -9.2 | < 1 |

| EphA2 Receptor | -9.0 | Not specified |

These results underscore this compound's potential as a lead compound for drug development against viral infections and other diseases .

COVID-19 Treatment

A study evaluated the efficacy of this compound alongside other natural compounds from Tinospora cordifolia against SARS-CoV-2. The findings suggest that this compound could be integrated into therapeutic regimens aimed at managing COVID-19 due to its high binding affinity to critical viral targets .

Neuroprotection in Cerebral Malaria

In research exploring treatments for cerebral malaria, this compound was shown to inhibit the EphA2 receptor effectively. This action may prevent detrimental cellular interactions that lead to complications in malaria patients, highlighting its potential role in neuroprotective therapies .

Mechanism of Action

The mechanism of action of isocolumbin involves its interaction with various molecular targets and pathways. It exerts its effects through:

Binding to specific receptors: This compound can bind to receptors involved in inflammatory and microbial pathways, thereby modulating their activity.

Inhibition of enzymes: It can inhibit enzymes involved in the synthesis of inflammatory mediators, reducing inflammation.

Antimicrobial activity: This compound disrupts the cell membrane integrity of microbes, leading to their death.

Comparison with Similar Compounds

Isocolumbin is similar to other diterpenoids such as columbin, jatrorrhizine, tinoside, and palmatine . it is unique in its specific molecular structure and biological activities. Unlike some of its counterparts, this compound has shown a distinct binding affinity to certain molecular targets, making it a valuable compound for specific applications .

List of Similar Compounds

- Columbin

- Jatrorrhizine

- Tinoside

- Palmatine

This compound stands out due to its unique combination of chemical properties and biological activities, making it a compound of significant interest in various fields of research.

Biological Activity

Isocolumbin, a bioactive compound derived from Tinospora cordifolia, has garnered attention for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its efficacy against various diseases, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an alkaloid found in the stem of Tinospora cordifolia, a plant known for its medicinal properties in traditional Indian medicine. It exhibits a range of biological activities, including antiviral , antidiabetic , antioxidant , and anticancer effects.

Antiviral Activity

Recent studies have highlighted this compound's potential against viral infections, particularly SARS-CoV-2. In silico studies demonstrated that this compound showed high binding efficacy against key targets involved in the virus's attachment and replication:

- Surface Glycoprotein (6VSB)

- RNA-dependent RNA Polymerase (6M71)

- Main Protease (6Y84)

The compound exhibited an IC50 value of less than 1 μM against these targets, indicating strong antiviral potential .

Antidiabetic Effects

This compound has also been studied for its antidiabetic properties. In animal models, it demonstrated significant reductions in blood glucose levels without increasing serum insulin. This suggests that its mechanism may involve enhancing glucose uptake in peripheral tissues rather than stimulating insulin secretion. The efficacy was noted to be comparable to existing antidiabetic medications .

Table 1: Antidiabetic Efficacy of this compound

Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies have shown that it can scavenge free radicals and enhance the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT). This activity contributes to its protective effects against oxidative stress-induced damage .

Anticancer Potential

In recent research, this compound was identified as a potential lead compound for targeting breast cancer receptors such as HER4/ErbB4 kinase and ERα. Molecular docking studies indicated promising interactions, warranting further in vitro investigations to confirm its efficacy against cancer cells .

Case Studies and Clinical Implications

- SARS-CoV-2 Inhibition : A study evaluating natural compounds from Tinospora cordifolia found that this compound effectively inhibited key viral targets, suggesting its use as a therapeutic agent in managing COVID-19 .

- Diabetes Management : In a controlled study on diabetic rats, administration of this compound resulted in significant improvements in glycemic control without adverse effects on pancreatic function, indicating its potential as an alternative to conventional antidiabetic therapies .

- Oxidative Stress Protection : Clinical trials have indicated that formulations containing this compound can reduce markers of oxidative stress in patients with chronic conditions, highlighting its therapeutic promise in managing oxidative damage-related diseases .

Properties

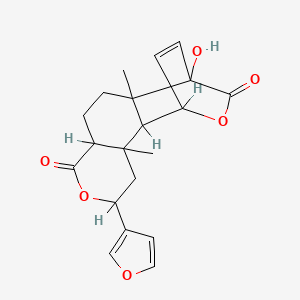

IUPAC Name |

5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALLCALQGXXWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isocolumbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

857221-67-1, 471-54-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857221-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocolumbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 °C | |

| Record name | Isocolumbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.